molecular formula C15H21NO5 B12555481 4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide CAS No. 183674-34-2

4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B12555481
CAS No.: 183674-34-2
M. Wt: 295.33 g/mol
InChI Key: IPTYSPPOWCEZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an ethoxymethoxy group, a diethylamino group, and a benzodioxole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Ethoxymethoxy Group: The ethoxymethoxy group can be introduced via an etherification reaction using ethyl chloroformate and a suitable base.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxymethoxy group.

Scientific Research Applications

4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: A compound with a methoxy group attached to a phenol ring.

    N,N-Diethyl-2H-1,3-benzodioxole-5-carboxamide: A compound with a similar benzodioxole ring structure but lacking the ethoxymethoxy group.

    Ethoxymethoxybenzene: A compound with an ethoxymethoxy group attached to a benzene ring.

Uniqueness

4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the ethoxymethoxy group, diethylamino group, and benzodioxole ring structure makes it a versatile compound for various scientific research and industrial applications.

Properties

CAS No.

183674-34-2

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-(ethoxymethoxy)-N,N-diethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H21NO5/c1-4-16(5-2)15(17)11-7-8-12-14(21-10-19-12)13(11)20-9-18-6-3/h7-8H,4-6,9-10H2,1-3H3

InChI Key

IPTYSPPOWCEZOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)OCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.